4-Isocyanato-TEMPO

Description

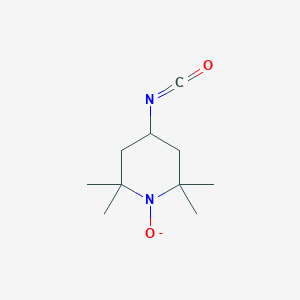

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Isocyanato Tempo

Established Synthetic Routes to 4-Isocyanato-TEMPO from Precursors

The synthesis of this compound predominantly begins with the commercially available precursor, 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4-amino-TEMPO). unibuc.rochemsrc.com The primary and most established method involves the conversion of the primary amine group of 4-amino-TEMPO into the isocyanate functionality.

This transformation is classically achieved through phosgenation, reacting 4-amino-TEMPO with phosgene (B1210022) (COCl₂) or a safer liquid equivalent, such as diphosgene (trichloromethyl chloroformate). researchgate.net This reaction typically proceeds by the nucleophilic attack of the amine onto the carbonyl carbon of the phosgene equivalent, followed by the elimination of hydrogen chloride to form the isocyanate. The use of phosgene and its derivatives is a standard industrial method for isocyanate synthesis but requires stringent safety precautions due to the high toxicity of the reagents. google.com

An alternative, phosgene-free synthetic strategy is the Curtius rearrangement. vulcanchem.com This method involves the thermal or photochemical rearrangement of an acyl azide (B81097), which can be generated from a carboxylic acid derivative. In the context of TEMPO derivatives, this would necessitate starting from 4-carboxy-TEMPO, converting it to the corresponding acyl azide, which then rearranges to the isocyanate with the loss of nitrogen gas. While this approach avoids the use of phosgene, it involves multiple synthetic steps.

The key precursor, 4-amino-TEMPO, is itself synthesized from 2,2,6,6-tetramethylpiperidine (B32323) in a multi-step process. rsc.org This involves acetylation of the piperidine (B6355638), oxidation of the N-H bond to the nitroxyl (B88944) radical, and subsequent hydrolysis of the amide to yield the primary amine. rsc.org

| Precursor Compound | Synthetic Role | Reference |

| 4-amino-TEMPO | Primary starting material for phosgenation. | unibuc.roresearchgate.net |

| Diphosgene | Phosgene equivalent for converting amine to isocyanate. | researchgate.net |

| 4-carboxy-TEMPO | Starting material for the Curtius rearrangement route. | vulcanchem.comencyclopedia.pub |

Methodological Refinements and Optimization in this compound Synthesis

Research efforts have focused on refining the synthesis of this compound to improve yield, purity, and operational safety. A significant area of development is the creation of phosgene-free synthetic routes to address the toxicity concerns associated with traditional methods. google.comnwo.nlgoogle.com The Lossen rearrangement, which converts a hydroxamic acid to an isocyanate, represents one such phosgene-free alternative that can be applied to polymer-bound systems and could be adapted for this compound synthesis. researchgate.net

Optimization of existing methods often involves careful control of reaction conditions. For the phosgenation route, this includes managing the reaction temperature, the choice of solvent, and the use of a non-nucleophilic base to scavenge the HCl byproduct, which can protonate the starting amine and render it unreactive. Post-synthesis purification, typically involving silica (B1680970) gel chromatography, is crucial for obtaining material of sufficient purity for sensitive applications like bioconjugation. vulcanchem.com Technical-grade material often has a purity of around 85% or higher. caymanchem.comvulcanchem.comnetascientific.combioscience.co.uk

The development of one-pot syntheses, where a precursor is converted to the final product without isolating intermediates, offers a streamlined and efficient approach. For instance, one-pot procedures for converting formamides into thiocarbamates have been optimized, suggesting potential for similar streamlined syntheses of isocyanates from related precursors. researchgate.net

Functionalization Chemistry of the Isocyanate Moiety in Research Contexts

The isocyanate group (–N=C=O) of this compound is a highly electrophilic moiety that readily reacts with a variety of nucleophiles. vulcanchem.com This reactivity is the cornerstone of its application as a spin-labeling agent, allowing for the covalent attachment of the TEMPO radical to target macromolecules. scbt.comresearchgate.net The process of adding such new functions by changing the surface chemistry is known as functionalization. aerogel.org

The most common conjugation reactions involving this compound are with primary amines and hydroxyl groups, which are prevalent in biological molecules like proteins and nucleic acids.

Reaction with Amines: The reaction between the isocyanate group and a primary or secondary amine is rapid and typically does not require a catalyst. poliuretanos.netrsc.org This reaction forms a stable urea (B33335) linkage. This pathway is utilized for labeling proteins on lysine (B10760008) side chains or the N-terminus. unibuc.ro The reaction is highly efficient, proceeding to completion under mild conditions. unibuc.ro

Reaction with Hydroxyls (Alcohols): The isocyanate group reacts with hydroxyl groups to form a urethane (B1682113) linkage. vulcanchem.compoliuretanos.net This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound like dibutyltin (B87310) dilaurate (DBTDL), to proceed at a reasonable rate. poliuretanos.netrsc.org This pathway is particularly important for the site-directed spin labeling of RNA, where the 2'-hydroxyl group of a ribose sugar is the target. caymanchem.comglpbio.comvulcanchem.com The reaction can be performed selectively under mild alkaline conditions. vulcanchem.com

| Nucleophilic Group | Resulting Linkage | Relative Reactivity | Common Application |

| Amine (-NH₂) | Urea | Very Fast | Protein labeling (lysine, N-terminus) |

| Hydroxyl (-OH) | Urethane | Moderate | RNA labeling (2'-hydroxyl) |

The selective modification of complex biomolecules and polymers is a primary application of this compound.

Selective Bioconjugation: In the field of nucleic acid research, this compound is a key reagent for site-directed spin labeling (SDSL). caymanchem.comopinvisindi.is To achieve selectivity, a specific nucleotide within an RNA sequence is synthetically modified to contain a uniquely reactive group, most commonly a 2'-amino group. researchgate.netnih.gov this compound reacts selectively and quantitatively with this introduced 2'-amino group to form a stable urea linkage, attaching the spin label to a precise location within the RNA molecule. researchgate.netnih.govhi.is This allows researchers to use EPR spectroscopy to measure distances and study the structure-dependent dynamics of molecules like the HIV-1 transactivation response (TAR) RNA and the hammerhead ribozyme. caymanchem.comglpbio.comnetascientific.com While direct reaction with the 2'-hydroxyl is possible, the 2'-amino strategy offers greater control and efficiency. researchgate.net

Polymer Functionalization: The TEMPO moiety is a well-known catalyst for controlled radical polymerization and a stable radical for creating electroactive materials. encyclopedia.pubnih.gov this compound can be used to graft the TEMPO unit onto a polymer backbone containing nucleophilic functional groups like hydroxyls or amines. This post-polymerization modification strategy allows for the synthesis of functional polymers with tailored properties. For example, reacting a hydroxyl-containing polymer with this compound introduces the radical moiety, which can be used in applications such as organic radical batteries or as an immobilized catalyst. encyclopedia.pubmetu.edu.tr This approach leverages the efficient isocyanate chemistry to create advanced materials where the TEMPO radical provides a specific function. nih.gov

Spectroscopic and Computational Probing of 4 Isocyanato Tempo and Its Conjugates

Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

EPR spectroscopy is a primary technique for studying molecules containing unpaired electrons, such as 4-isocyanato-TEMPO. hi.is By analyzing the interaction of the nitroxide radical with an external magnetic field, EPR provides detailed information about the local environment, dynamics, and distances within biomolecules. hi.ishi.is This method has been instrumental in studying the dynamics of the HIV-1 transactivation response (TAR) RNA and hammerhead ribozymes. glpbio.comnetascientific.com

Continuous Wave (CW) EPR is particularly sensitive to the rotational motion of the nitroxide spin label. The shape of the CW-EPR spectrum is directly influenced by how fast the label is tumbling. beilstein-journals.orgbeilstein-journals.org When this compound is attached to a large, slowly moving biomolecule, its motion is restricted, resulting in a broad, anisotropic spectrum. Conversely, faster, more isotropic motion leads to a sharper, more defined spectrum.

This principle is used to probe molecular dynamics on the microsecond-to-millisecond timescale. vulcanchem.com By analyzing the lineshape of the CW-EPR spectra of this compound labeled to a biomolecule, researchers can gain insights into local conformational changes and flexibility. vulcanchem.combeilstein-journals.orgbeilstein-journals.org For instance, studies on HIV-1 TAR RNA have utilized this technique to reveal how the dynamics of the apical loop are crucial for modulating the binding kinetics of the Tat protein. vulcanchem.com

A key parameter derived from CW-EPR spectra is the rotational correlation time (τc), which quantifies the timescale of molecular tumbling. Changes in τc upon ligand binding or environmental alterations can signify important conformational transitions.

| System Studied | Key Finding from CW-EPR | Timescale of Motion Probed |

|---|---|---|

| HIV-1 TAR RNA | Apical loop dynamics modulate Tat protein binding kinetics. vulcanchem.com | Microsecond to millisecond. vulcanchem.com |

| DNA Duplexes | Subtle differences in local dynamics are observed depending on the base-pairing partner. beilstein-journals.org | Nanosecond. |

Pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Double Resonance (PELDOR), are powerful methods for measuring nanometer-scale distances between two spin labels. researchgate.netethz.ch This technique has become a cornerstone for determining the global architecture and conformational changes of large biomolecular complexes. researchgate.netnih.gov

The DEER experiment involves applying a series of microwave pulses to two different spin labels within the same molecule. The dipolar interaction between the two unpaired electrons causes a modulation of the echo signal, and the frequency of this modulation is directly proportional to the inverse cube of the distance between the spins. This allows for precise distance measurements, typically in the range of 1.5 to 8 nanometers, and in some cases up to 10 nm or more. researchgate.netethz.chcornell.edu

By labeling a biomolecule at two specific sites with this compound, DEER can be used to:

Determine inter-helical distances in multi-domain RNAs. vulcanchem.com

Characterize the conformational states of riboswitches upon ligand binding. researchgate.netnih.gov

Study the structure of damaged DNA. researchgate.net

The output of a DEER experiment is a distance distribution, which provides information not only on the average distance but also on the flexibility and conformational heterogeneity of the molecule. researchgate.net

| Pulsed EPR Technique | Information Obtained | Typical Distance Range |

|---|---|---|

| DEER/PELDOR | Precise inter-spin distance distributions. researchgate.net | 1.5 - 10 nm. researchgate.netethz.ch |

| Double Quantum Coherence (DQC) | Measures spin-spin interactions to determine distances. nih.govljmu.ac.uk | Up to ~4.6 nm at physiological temperatures. ljmu.ac.uk |

Continuous Wave (CW) EPR for Probing Molecular Dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with this compound

While EPR directly probes the unpaired electron of the nitroxide label, the paramagnetic nature of this compound can also be exploited in Nuclear Magnetic Resonance (NMR) spectroscopy to gain structural and dynamic information. researchgate.net

Paramagnetic Relaxation Enhancement (PRE) is an NMR phenomenon where the presence of a paramagnetic center, such as the nitroxide radical in this compound, causes a significant increase in the relaxation rates of nearby nuclear spins. researchgate.netplos.org This effect is exquisitely sensitive to the distance between the paramagnetic center and the nucleus, following an r⁻⁶ dependence, where r is the distance. nih.gov

By comparing the NMR spectra of a biomolecule with and without the paramagnetic label (or by reducing the radical to its diamagnetic form), the PRE effect can be quantified. nih.gov This provides valuable long-range distance restraints (up to ~30 Å) that are often inaccessible through traditional NMR methods like the Nuclear Overhauser Effect (NOE), which is limited to distances less than 6 Å. nih.govnmrwiki.org

PRE-NMR has been successfully applied to:

Refine the solution structures of RNA and DNA. researchgate.net

Characterize the interactions between biomolecules. researchgate.net

Study the conformational sampling and dynamics of flexible molecules like the HIV-1 TAR RNA. nih.gov

Track the location of different components in macromolecular complexes. researchgate.net

| Technique | Key Principle | Information Gained |

|---|---|---|

| PRE-NMR | Distance-dependent relaxation enhancement of nuclear spins by a paramagnetic center. nih.gov | Long-range distance restraints (up to ~30 Å) for structural refinement and interaction analysis. nih.gov |

Theoretical and Computational Chemistry Approaches to Nitroxide Radicals

Theoretical and computational methods, particularly quantum chemistry calculations, play a crucial role in complementing experimental data and providing a deeper understanding of the electronic structure and properties of nitroxide radicals like this compound. northwestern.edu

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to compute various properties of nitroxide radicals. nrel.govnih.gov These calculations provide insights into the distribution of the unpaired electron's spin density within the molecule. The spin density is not entirely localized on the nitroxide group but can be delocalized to neighboring atoms, which influences the radical's reactivity and spectroscopic properties.

By performing these calculations, researchers can:

Predict the magnetic properties of the spin label.

Understand how the local environment affects the electronic structure of the radical.

Aid in the interpretation of EPR and NMR data.

Map the electron spin density distribution. scispace.com

For example, calculations at the M06-2X/def2-TZVP level of theory have been shown to provide a good balance between accuracy and computational cost for organic radicals. nrel.gov Such calculations can yield optimized 3D geometries, Mulliken charges, and spin densities, which are invaluable for a comprehensive understanding of the behavior of this compound and its conjugates. nrel.gov

| Computational Method | Calculated Properties | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spin density distribution. nrel.govnih.gov | Provides a theoretical framework for interpreting experimental EPR and NMR data and understanding the radical's properties. |

Molecular Dynamics Simulations of this compound Labeled Systems

Molecular dynamics (MD) simulations have become an indispensable computational tool for providing atomic-level insights into the structure, dynamics, and environmental interactions of spin-labeled systems. nih.gov3ds.com For macromolecules tagged with this compound, MD simulations offer a powerful method to understand the behavior of the TEMPO nitroxide radical in its local environment, complementing experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. cornell.edunih.gov These simulations model the temporal evolution of the system, allowing researchers to explore conformational dynamics, solvent accessibility, and interactions between the spin label and the host molecule. cornell.edu

The accuracy of MD simulations for nitroxide spin labels hinges on the development of robust force field parameters that accurately describe the energetics and geometry of the radical moiety. cornell.edunih.gov Once parameterized, simulations of the spin label, such as the 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL) label on a polyalanine α-helix, can elucidate the factors governing its conformational dynamics. cornell.edu The insights gained are crucial for interpreting EPR spectra, as the simulations can bridge the gap between atomistic dynamics and the resulting spectral line shapes. cornell.edu

A significant area of investigation using MD simulations has been the behavior of TEMPO-labeled lipids within bilayer membranes. nih.govnih.gov These studies serve as an excellent model for understanding how the TEMPO moiety of this compound-conjugates might behave in or near a membrane environment. All-atom MD simulations of TEMPO-phosphatidylcholine (TEMPO-PC) in dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the location of the TEMPO group is dependent on the phase of the membrane. biorxiv.org In the gel phase, the TEMPO moiety is stabilized above the bilayer interface, whereas in the fluid phase, it is found inside the bilayer. biorxiv.org This hydrophobic partitioning is a key characteristic of the TEMPO group. nih.govnih.gov

Simulations in unsaturated lipid bilayers like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) further confirm the TEMPO moiety's preference for the membrane interior. nih.govbiorxiv.org The hydrophobic nature of the TEMPO group causes it to partition away from the aqueous headgroup region and into the water-free acyl chain region of the membrane. nih.gov The depth of the TEMPO group can vary, with simulations estimating its probable depth to span a range from approximately 14.4 Å to 18.2 Å from the membrane center, depending on the concentration of the labeled lipid. nih.govnih.gov

When this compound is conjugated to a biomolecule, such as via its reaction with a 2'-amino group on a nucleic acid, the resulting urea (B33335) linkage introduces specific conformational constraints. nih.govskemman.is The linker's structure and flexibility are critical, as a long, flexible linker can result in motion that dominates the EPR spectrum, potentially obscuring the dynamics of the larger macromolecule. hi.is MD simulations can model the conformational freedom of the spin label and its linker, providing essential information for the accurate interpretation of experimental distance measurements and dynamic studies. cornell.edu

The table below summarizes findings from MD simulations on the location of the TEMPO moiety in different lipid bilayer systems, which provides a proxy for understanding the behavior of the nitroxide portion of this compound in similar environments.

| System | Force Field | Temperature | Bilayer Phase | Observed TEMPO Location | Free Energy Bias (for TEMPO-in) |

| TEMPO-PC in DPPC | CHARMM36 | 290 K - 310 K | Gel | Above bilayer interface | N/A |

| TEMPO-PC in DPPC | CHARMM36 | 320 K - 330 K | Fluid | Inside bilayer interface ("TEMPO-in") | N/A |

| TEMPO in POPC | CHARMM | 310 K | Fluid | Inside bilayer (-10 Å to -5 Å from interface) | 5-7 kBT |

| TEMPO in DOPC | CHARMM | 310 K | Fluid | Inside bilayer (-10 Å to -5 Å from interface) | 5-7 kBT |

| TEMPO in POPC | AMBER | 310 K | Fluid | Inside bilayer (-10 Å to -5 Å from interface) | 5-7 kBT |

| TEMPO in DOPC | AMBER | 310 K | Fluid | Inside bilayer (-10 Å to -5 Å from interface) | 5-7 kBT |

Data sourced from references biorxiv.org.

Applications in Advanced Materials Science and Polymer Chemistry

Integration of 4-Isocyanato-TEMPO into Polymer Architectures

The ability to incorporate this compound into polymer chains opens up avenues for creating materials with tailored magnetic and electronic properties. This integration is primarily achieved through the reactive isocyanate group, which readily forms covalent bonds with a variety of functional groups present in monomers or pre-formed polymers.

Synthesis of Spin-Labeled Polymers via Isocyanate Chemistry

The isocyanate functionality of this compound is highly reactive towards nucleophiles such as hydroxyl and amine groups. This reactivity is exploited to covalently attach the TEMPO spin label to polymer backbones. For instance, the reaction of this compound with polymers containing hydroxyl groups results in the formation of stable urethane (B1682113) linkages. vulcanchem.comresearchgate.net This method has been successfully employed to introduce spin labels into various polymer architectures.

The synthesis of spin-labeled polymers can be achieved through different strategies:

Grafting onto pre-existing polymers: Polymers with pendant hydroxyl or amine groups can be directly reacted with this compound.

Copolymerization: A monomer functionalized with this compound can be copolymerized with other monomers to introduce the spin label into the polymer chain.

End-capping: The isocyanate group can react with the terminal functional groups of a polymer chain, providing a spin label at the chain end.

These synthetic approaches allow for the preparation of a wide range of spin-labeled polymers with controlled radical concentrations and distributions.

Investigation of Radical Distribution and Dynamics in Polymeric Systems

Once incorporated into a polymer, the TEMPO radical serves as a sensitive probe for the local environment and dynamics of the polymer chain. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique used to study these spin-labeled systems. scbt.comglpbio.com The shape and width of the EPR spectrum are influenced by the mobility of the nitroxide radical, which in turn reflects the dynamics of the polymer segments to which it is attached.

By analyzing the EPR spectra, researchers can gain insights into:

Local polymer dynamics: The rotational correlation time of the spin label, determined from the EPR spectrum, provides information about the segmental motion of the polymer chain in the vicinity of the label.

Radical-radical interactions: At higher concentrations of spin labels, dipolar and exchange interactions between neighboring radicals become significant, leading to broadening of the EPR signal. The analysis of this broadening can provide information about the spatial distribution of the radicals within the polymer matrix.

Conformational changes: Changes in the polymer conformation, induced by factors such as temperature, solvent, or interaction with other molecules, can be monitored by observing the corresponding changes in the EPR spectrum of the attached spin label.

Surface Functionalization and Hybrid Material Development

The reactivity of the isocyanate group also makes this compound a valuable tool for modifying the surfaces of various materials, leading to the development of novel hybrid and functional materials.

Covalent Grafting onto Inorganic and Organic Substrates

The covalent attachment of this compound to the surface of both inorganic and organic substrates can impart paramagnetic properties to the material. nih.govrelyon-plasma.com This is typically achieved by reacting the isocyanate group with functional groups present on the substrate surface, such as hydroxyl groups on silica (B1680970) or cellulose (B213188), or amine groups on functionalized surfaces. researchgate.netresearchgate.net This "grafting to" approach creates a stable, covalently bound layer of TEMPO radicals on the surface. csem.chnih.govnih.govmdpi.com

For example, cellulose nanocrystals have been functionalized with isocyanate-terminated polymers, demonstrating the utility of isocyanate chemistry in modifying biopolymer surfaces. researchgate.netresearchgate.net This surface modification can alter the hydrophilicity and compatibility of the substrate with other materials. researchgate.net

Development of Paramagnetic Functional Materials

The introduction of stable radicals onto the surface of materials can lead to the development of paramagnetic functional materials with a range of potential applications. rsc.orgrsc.org These materials can exhibit unique magnetic and electronic properties arising from the presence of the unpaired electrons of the TEMPO radicals.

The functionalization of surfaces with this compound can be used to create:

Paramagnetic nanoparticles: By grafting onto the surface of nanoparticles, it is possible to create magnetic probes for various imaging and sensing applications.

Modified electrodes: The immobilization of TEMPO radicals on electrode surfaces can facilitate electron transfer processes in electrochemical applications. mdpi.com

Self-sterile surfaces: The covalent grafting of specific molecules can create surfaces that are resistant to bacterial colonization. relyon-plasma.com

The ability to control the surface density of the grafted radicals allows for the tuning of the material's magnetic properties.

Applications in Advanced Biological and Biochemical Research

Site-Directed Spin Labeling (SDSL) of Biomolecules

Site-directed spin labeling (SDSL) is a powerful technique that involves the introduction of a paramagnetic probe, or spin label, at a specific site within a biomolecule. nih.gov This allows for the study of the structure, dynamics, and interactions of these molecules using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govhi.is 4-Isocyanato-TEMPO is a commonly used spin-labeling reagent in this context. nih.govhi.is The isocyanate group of this compound reacts with nucleophilic groups on biomolecules, such as amino or hydroxyl groups, to form a stable covalent bond. vulcanchem.com The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety contains a stable nitroxide radical, which provides the paramagnetic signal detected by EPR. vulcanchem.com

Labeling of Nucleic Acids (RNA, DNA) for Structural and Dynamic Studies

The application of this compound has been particularly fruitful in the study of nucleic acids, both RNA and DNA. nih.gov A well-established method involves the postsynthetic labeling of 2'-amino-modified nucleic acids. nih.govresearchgate.net In this approach, a 2'-amino group is incorporated at a specific nucleotide position during solid-phase synthesis. hi.is Subsequently, this amino group is reacted with this compound to form a stable urea (B33335) linkage, effectively tethering the spin label to the nucleic acid backbone. researchgate.netresearchgate.net

This site-specific labeling strategy has been instrumental in elucidating the structure and dynamics of various RNA molecules. For instance, it has been used to study the HIV-1 transactivation response (TAR) RNA and the dynamics of the hammerhead ribozyme. glpbio.comcaymanchem.com EPR spectroscopy of these spin-labeled RNAs allows for the measurement of distances between spin labels, providing crucial structural constraints. nih.gov Furthermore, the analysis of EPR spectral line shapes reveals information about the local dynamics and conformational changes of the nucleic acid. vulcanchem.com

One notable application is in the study of the tetracycline (B611298) aptamer, a synthetic riboswitch. By introducing this compound at specific sites, researchers have been able to probe the conformational changes that occur upon ligand binding, revealing a thermodynamic equilibrium between two distinct aptamer conformations. nih.govresearchgate.net This highlights the power of SDSL with this compound in understanding the mechanisms of RNA folding and function. While this method has been primarily applied to RNA, it is also applicable to DNA. nih.govnih.gov

| Application | Biomolecule | Key Findings |

| Structural and Dynamic Studies | HIV-1 TAR RNA | Provided insights into structure-dependent dynamics. caymanchem.comhi.is |

| Conformational Analysis | Hammerhead Ribozyme | Elucidated dynamics and metal-ion-induced folding. glpbio.comhi.is |

| Ligand Binding Studies | Tetracycline Aptamer | Revealed ligand-induced conformational capture. nih.govresearchgate.net |

| DNA Dynamics | Mini c TAR DNA | Probed internal dynamics at various structural elements. nih.gov |

Conjugation to Proteins for Conformational and Interaction Analysis

While the primary application of this compound has been in nucleic acid research, the principle of its reactivity can be extended to proteins. The isocyanate group can react with nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) or the N-terminal amino group, to covalently attach the TEMPO spin label. This allows for the investigation of protein conformation, dynamics, and interactions using EPR spectroscopy.

The analysis of the EPR spectrum of a spin-labeled protein can provide information about the local environment of the label, including its mobility and solvent accessibility. Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or conformational changes can be used to map interaction surfaces and understand the dynamic nature of proteins. promega.comthermofisher.com For example, the rotational correlation time of the spin label, which is sensitive to its local environment, can be determined from the EPR line shape, providing insights into the flexibility of the protein backbone or side chains at the labeled site.

Probing Membrane Biophysics and Lipid Dynamics

The study of biological membranes, their structure, and the dynamics of their lipid components is another area where nitroxide spin labels, including derivatives conceptually similar to this compound, are valuable. By incorporating spin-labeled lipids into model or biological membranes, researchers can use EPR to probe the physical properties of the lipid bilayer. researchgate.net

These spin-labeled probes can provide information on membrane fluidity, lipid packing, and the dynamics of lipid motion. aps.org For example, the analysis of the EPR spectra of spin-labeled fatty acids or phospholipids (B1166683) can reveal the order parameter of the lipid acyl chains, which is a measure of their orientational ordering within the membrane. Changes in these parameters can indicate the effects of proteins, peptides, or small molecules on the biophysical properties of the membrane. nih.gov

Furthermore, the accessibility of the nitroxide radical to paramagnetic quenching agents in the aqueous phase can provide information about the depth of the spin label within the membrane. This has been used to study the immersion depth of various molecules and protein domains at the membrane interface. escholarship.org

Development of Bioconjugates for Molecular Probes

The reactivity of the isocyanate group makes this compound a useful building block for the creation of more complex molecular probes and bioconjugates. By attaching the TEMPO moiety to other molecules of interest, researchers can create bifunctional probes for a variety of applications.

For instance, a molecule could be designed with a fluorescent dye on one end and a TEMPO spin label on the other, allowing for simultaneous fluorescence and EPR studies. Such a probe could provide complementary information about the structure and dynamics of a biological system. The development of bioconjugates where a TEMPO-containing molecule is linked to a specific ligand can enable targeted spin labeling of a receptor or enzyme of interest. acs.org This approach can be particularly useful for studying protein-ligand interactions in a complex biological environment. The synthesis of such bioconjugates often involves multi-step chemical reactions where the isocyanate functionality of this compound is a key reactive handle.

Catalytic Applications and Mechanistic Investigations

Role of TEMPO Derivatives in Oxidation Catalysis

2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO, and its derivatives are stable aminoxyl radicals that serve as highly effective catalysts for the selective oxidation of alcohols. organic-chemistry.orgontosight.aiwikipedia.org These organocatalysts are particularly valued for their ability to convert primary alcohols into aldehydes and secondary alcohols into ketones with high selectivity and under mild reaction conditions. organic-chemistry.orgwikipedia.orgjst.go.jp This offers a more environmentally benign alternative to some traditional oxidation methods that use stoichiometric heavy metal reagents. organic-chemistry.org

The catalytic action of TEMPO is centered around a redox cycle involving the nitroxyl (B88944) radical, the corresponding N-oxoammonium cation, and the hydroxylamine (B1172632) form. orgsyn.org The cycle begins with the one-electron oxidation of the TEMPO radical to the N-oxoammonium ion, which is the active oxidizing species responsible for converting the alcohol to a carbonyl compound. organic-chemistry.orgwikipedia.orgorgsyn.org This process reduces the N-oxoammonium ion to a hydroxylamine derivative. orgsyn.org A primary (stoichiometric) oxidant, such as sodium hypochlorite (B82951) (NaOCl) in the well-known Anelli-Montanari process, is then used to regenerate the catalytically active species, completing the cycle. wikipedia.orgqualitas1998.net The reactivity and selectivity of the catalyst can be adjusted by modifying the substituents at the 4-position of the piperidine (B6355638) ring. organic-chemistry.org

4-Isocyanato-TEMPO functions as a derivative of TEMPO where the fundamental catalytic mechanism remains intact. Its primary role as a co-catalyst or mediator revolves around the same nitroxyl radical/oxoammonium cation redox couple. The isocyanate group (–N=C=O) at the 4-position, however, provides a reactive handle that allows the TEMPO unit to be covalently bonded to other molecules or solid supports. This functionalization is key to creating more complex and often recyclable catalytic systems.

Mechanistic investigations into systems employing this compound focus on how immobilization or incorporation into larger structures affects its catalytic efficiency. The electronic properties of the isocyanate group and the nature of the linkage can influence the redox potential of the nitroxyl moiety, thereby affecting the kinetics of the oxidation cycle. Studies involving copper/TEMPO systems, for example, have explored two main mechanistic pathways: one where the TEMPO-H species is oxidized by O2 via a copper intermediate, and another where a Cu(II)-alkoxide intermediate is involved. nih.govacs.org The specific pathway can depend on the substrate and reaction conditions. nih.gov When TEMPO derivatives are part of such systems, the core principle of the TEMPO species cycling through its different oxidation states remains central to the alcohol oxidation process.

The true value of this compound lies in its utility for designing innovative and practical catalytic systems. ugent.bearxiv.org The reactive isocyanate group can readily react with nucleophiles like hydroxyl (–OH) or amine (–NH2) groups, making it an ideal candidate for grafting the TEMPO catalyst onto various supports. This has led to the development of heterogeneous catalysts that offer significant advantages, such as ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable industrial processes. qualitas1998.netmpg.de

Researchers have explored a variety of supports for immobilizing TEMPO via its isocyanate derivative. These include inorganic materials like silica (B1680970) gel and organic polymers such as cellulose (B213188). koeichem.com For example, reacting this compound with the surface hydroxyl groups of silica or cellulose nanocrystals creates a solid-supported catalyst for alcohol oxidation. koeichem.com Another advanced application involves attaching it to magnetic nanoparticles, creating a catalyst that can be easily removed from the reaction vessel using a magnet. The design of these novel systems aims to optimize catalyst loading, stability, and activity by carefully selecting the support material and the linking chemistry.

Table 1: Examples of Novel Catalytic Systems Based on Functionalized TEMPO

| Catalyst Support/System | Functionalization Method | Target Application | Key Advantage |

|---|---|---|---|

| Silica Gel | Reaction of isocyanate or hydroxyl groups with the support surface. | Selective oxidation of alcohols. | Easy separation by filtration, reusability. organic-chemistry.org |

| Cellulose Nanofibers | TEMPO-mediated oxidation of surface hydroxyls to carboxyl groups. | Production of nanofibers from raw cellulose. koeichem.com | Uniform breakdown of cellulose fibers. koeichem.com |

| Soluble Polymers | Incorporation of TEMPO derivatives into polymer chains. | Homogeneous catalysis with potential for recovery. | Tunable solubility and properties. |

| Magnetic Nanoparticles | Covalent attachment of TEMPO derivatives to functionalized nanoparticles. | Aerobic oxidation of alcohols. | Simple magnetic separation and catalyst recycling. |

Mechanistic Studies of this compound as a Co-catalyst or Mediator.

Applications in Controlled Radical Polymerization

Beyond oxidation catalysis, TEMPO and its derivatives, including this compound, are pivotal in the field of polymer chemistry, specifically in Nitroxide-Mediated Polymerization (NMP). ontosight.aiwikipedia.org NMP is a Controlled Radical Polymerization (CRP) technique that enables the synthesis of polymers with precisely defined molecular weights, narrow polydispersity (low Mw/Mn), and complex architectures like block copolymers. sigmaaldrich.com

The NMP mechanism relies on the ability of the stable nitroxide radical to reversibly terminate a growing polymer chain. Polymerization is started with a conventional radical initiator, and the propagating polymer radicals are "capped" by the TEMPO derivative. This forms a dormant alkoxyamine species. This dormant chain is in a thermally-labile equilibrium; upon heating, the C–O bond can cleave, regenerating the propagating polymer radical and the nitroxyl radical, allowing polymerization to resume. wikipedia.org This reversible capping process maintains a low concentration of active radicals, preventing uncontrolled termination reactions and allowing for controlled chain growth.

The isocyanate group on this compound provides a versatile tool for creating specialized initiators for NMP. For instance, it can be reacted with a molecule containing a hydroxyl group and an initiating functionality. The resulting compound can then initiate polymerization while also providing the mediating nitroxide, all in one molecule. This approach has been used to synthesize well-defined polymers and to graft polymers from surfaces, for example, by first anchoring the TEMPO derivative to a substrate. acs.org

Table 2: Features of this compound in Nitroxide-Mediated Polymerization (NMP)

| Feature | Description |

|---|---|

| Role in NMP | Functions as a mediator that reversibly caps (B75204) the growing polymer chain, establishing an equilibrium between active (propagating) and dormant species. |

| Control Mechanism | The reversible termination minimizes irreversible termination reactions, leading to polymers with low polydispersity and controlled molecular weight. acs.org |

| Functional Handle | The isocyanate group allows for the covalent attachment of the TEMPO moiety to initiator molecules or surfaces to create macroinitiators or functionalized substrates. acs.orgresearchgate.net |

| Architectural Control | Enables the synthesis of complex polymer architectures such as block copolymers and surface-grafted polymer brushes. sigmaaldrich.comacs.org |

Methodological Considerations, Challenges, and Future Research Directions

Limitations of 4-Isocyanato-TEMPO as a Spin Label in Specific Applications

This compound, while a widely used spin-labeling reagent for reacting with hydroxyl and amino groups, presents several methodological drawbacks that can limit its applicability and the precision of experimental outcomes. acs.orgresearchgate.netcaymanchem.com

Reactivity and Stability Issues: The primary limitation stems from the high reactivity of the isocyanate functional group. researchgate.net This group is highly susceptible to hydrolysis, creating a competing reaction pathway that can significantly lower the efficiency of the intended labeling reaction. rsc.org Consequently, spin-labeling procedures with this compound require carefully controlled, often low-temperature conditions to minimize this competing hydrolysis. researchgate.netrsc.org Such low-temperature requirements can, in turn, induce the formation of secondary structures in large biomolecules like RNA, rendering the target functional groups inaccessible and leading to incomplete labeling. researchgate.netrsc.org

Structural and Environmental Sensitivity: The TEMPO moiety itself has limitations. Its inherent flexibility, a result of the six-membered piperidine (B6355638) ring, is not optimal for all EPR studies, particularly those requiring rigid constraints for accurate distance measurements. nih.govhi.is Furthermore, the TEMPO nitroxide is prone to reduction to its diamagnetic hydroxylamine (B1172632) form in the reducing environment of a cell, which erases the paramagnetic signal required for EPR. rsc.orgnih.gov This instability poses a significant challenge for in-cell EPR studies. Additionally, the urea (B33335) linkage formed upon reaction with 2'-amino groups in RNA has been shown to be considerably less stable than unmodified duplexes, as evidenced by thermal denaturation experiments. researchgate.net

Table 1: Summary of Key Limitations of this compound

| Limitation Category | Specific Drawback | Consequence |

|---|---|---|

| Chemical Reactivity | High reactivity of the isocyanate group | Susceptible to hydrolysis, leading to low labeling yields. rsc.org |

| Potential for non-specific labeling | Can react with other nucleophilic groups in nucleic acids. rsc.orghi.is | |

| Protocol Constraints | Requires low-temperature reaction conditions | Can promote secondary structure formation in RNA, hindering labeling. researchgate.netrsc.org |

| Structural Properties | Inherent flexibility of the TEMPO moiety | Can complicate the interpretation of EPR data for distance measurements. researchgate.netnih.gov |

| Destabilization of nucleic acid duplexes | The resulting ureido-linkage can lower the melting temperature (TM) of RNA duplexes. researchgate.net |

| Biological Stability | Susceptibility to reduction | The nitroxide radical is readily reduced in cellular environments, losing its paramagnetic properties. rsc.org |

Development of Novel Spin Labels and Bioconjugation Strategies to Overcome Existing Limitations

To address the shortcomings of this compound, researchers have focused on developing new classes of spin labels and more robust bioconjugation methods.

Novel Nitroxide Scaffolds: A significant advancement is the development of isoindoline-derived nitroxides. researchgate.netnih.gov These labels often feature an isothiocyanate group instead of an isocyanate. Aromatic isothiocyanates are more stable than their aliphatic isocyanate counterparts, yet they remain sufficiently reactive to modify amino groups efficiently, forming a stable thiourea (B124793) linkage. rsc.orgresearchgate.net This enhanced stability allows labeling reactions to be performed at higher temperatures (e.g., 37 °C), which helps to minimize the formation of secondary structures in RNA that can impede labeling. rsc.orgresearchgate.net Moreover, the isoindoline (B1297411) scaffold is more rigid than the TEMPO ring, making it a more suitable probe for distance measurements. rsc.org Certain derivatives, such as those with tetraethyl substituents, exhibit dramatically increased resistance to reduction compared to TEMPO, making them promising candidates for in-cell EPR. rsc.org

Advanced Bioconjugation Strategies: Beyond synthesizing new labels, innovative methods for their attachment to biomolecules are being explored. The use of genetically encoded noncanonical amino acids (ncAAs) provides a powerful tool for site-specific labeling. nih.govmdpi.com This strategy involves engineering a protein to incorporate an ncAA with a unique chemical handle (e.g., an azide (B81097) or alkyne) at a specific site. A spin label with a complementary reactive group can then be attached with high specificity via bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach avoids issues with native cysteine residues and allows for precise placement of the label. nih.govuni-konstanz.de An even more direct method involves the genetic encoding of amino acids that already contain a stable radical, though this presents challenges related to the stability of the paramagnetic amino acid during translation. nih.govmdpi.com

Table 2: Comparison of Spin Labels

| Feature | This compound | Isoindoline-Isothiocyanate Labels | Gd(III)-based Labels |

|---|---|---|---|

| Reactive Group | Isocyanate | Isothiocyanate | Chelating Ligand |

| Linkage | Urea | Thiourea | Coordination Complex |

| Stability to Hydrolysis | Low | High | High |

| Resistance to Reduction | Low | Moderate to High (structure-dependent) | High |

| Structural Rigidity | Flexible | Rigid | Rigid |

| Primary Advantage | Commercially available, established protocols. researchgate.net | Higher stability, rigidity, and resistance to reduction. rsc.org | Excellent for in-cell EPR due to reduction resistance and favorable spectroscopic properties. nih.gov |

| Primary Disadvantage | Instability and flexibility. rsc.orgnih.gov | Requires multi-step synthesis. researchgate.net | Larger size, requires incorporation of a chelating amino acid. nih.gov |

Advancements in Multimodal Probing and Sensing Technologies

The convergence of different analytical techniques has spurred the development of multimodal probes that report on their environment through more than one physical principle. A prominent example is the creation of profluorescent nitroxides. rsc.org In these systems, a fluorophore is covalently linked to a nitroxide radical. rsc.org The paramagnetic nitroxide acts as a quencher, suppressing the emission of the nearby fluorophore. rsc.org When the nitroxide radical is chemically altered—for instance, through reduction in a biological environment or by trapping another radical—its quenching ability is lost, and the system becomes fluorescent. rsc.org This "switch-on" mechanism enables dual-mode detection, correlating EPR data with fluorescence imaging, and is being explored for creating self-reporting materials and non-toxic, organic-based MRI contrast agents. rsc.org

Another area of rapid advancement is in sensing technologies that move beyond traditional optical methods. Spintronic sensors, which detect minute changes in magnetic fields, are being developed for biodetection. njit.edu These sensors offer the potential for highly sensitive, compact, and low-cost devices for point-of-care diagnostics, providing an alternative to fluorescence-based assays. njit.edu By linking the presence of a target biomolecule to a change in the magnetic environment, for example through the binding of a spin-labeled aptamer, these technologies can translate biological events into electronic signals. washington.edu

Interdisciplinary Convergence in Nitroxide Radical Research

The study and application of nitroxide radicals like this compound are no longer confined to the realm of EPR spectroscopy. The field represents a dynamic intersection of chemistry, biology, materials science, and physics. ontosight.ai

In Chemistry, nitroxides are used as catalysts and tools in organic synthesis and are central to techniques like Nitroxide Mediated Polymerization (NMP) for creating functional polymers with controlled architectures. uni-muenster.de

In Materials Science, the redox-active nature of nitroxides is being harnessed to develop novel materials for energy storage, such as organic radical batteries, which offer a potentially more sustainable alternative to traditional metal-based batteries. researchgate.net

In Biology and Medicine, beyond their use as spin labels for structural biology, nitroxides are investigated for their antioxidant properties to mitigate oxidative stress and as contrast agents for magnetic resonance imaging (MRI). mdpi.comnih.gov

This interdisciplinary convergence is a powerful engine for innovation. Insights from materials science are leading to more stable radical polymers, while advances in synthetic organic chemistry provide more sophisticated and stable spin labels for probing complex biological systems. rsc.orgrsc.org The continued collaboration across these diverse fields promises to expand the toolkit available to researchers, enabling the study of molecular processes with unprecedented detail and the development of new technologies for health and energy. rsc.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Isocyanato-TEMPO derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of this compound derivatives (e.g., spin-labeled nucleosides) requires careful selection of protecting groups (e.g., TBDMS for hydroxyl groups) and reaction conditions. For example, coupling this compound with TBDMS-protected nucleosides (e.g., adenine or cytosine) under anhydrous conditions at controlled temperatures (e.g., 25–40°C) can influence yields. Low yields in adenine derivatives (e.g., compound 8 ) compared to cytosine derivatives (compound 12 ) may arise from steric hindrance or nucleobase reactivity differences. Optimization involves iterative testing of solvents (e.g., DMF vs. THF), catalysts, and reaction times, followed by purification via column chromatography .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess thermal, pH, and solvent effects. For example, thermogravimetric analysis (TGA) can determine decomposition temperatures, while EPR spectroscopy monitors radical stability under acidic/basic conditions. Comparative studies using NMR to track isocyanate group reactivity in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) are critical. Documenting half-life under specific storage conditions (e.g., inert atmosphere, −20°C) ensures reproducibility .

Q. What analytical techniques are most reliable for confirming successful functionalization of this compound with biomolecules?

- Methodological Answer : Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight changes post-functionalization. FT-IR confirms isocyanate-to-urea conversion (disappearance of ~2270 cm⁻¹ NCO stretch). EPR spectroscopy quantifies spin-label integrity, while HPLC assesses purity. For nucleoside derivatives (e.g., UA or UC), tritylation and phosphitylation efficiency can be tracked via ³¹P NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with different nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For instance, amine nucleophiles may exhibit varying reactivity due to steric or electronic factors. Systematic kinetic studies (e.g., pseudo-first-order reactions monitored by IR or NMR) can isolate variables. Comparing activation energies (Arrhenius plots) for reactions with primary vs. secondary amines provides mechanistic insights. Contradictory data should be contextualized with reaction conditions from original studies .

Q. What strategies are effective for integrating this compound into complex macromolecular systems without compromising spin-label functionality?

- Methodological Answer : Site-specific conjugation requires orthogonal protecting groups (e.g., photolabile or acid-labile groups) to shield reactive sites during synthesis. For proteins, maleimide-TEMPO derivatives allow cysteine-specific labeling, while click chemistry (e.g., azide-alkyne cycloaddition) enables modular assembly. Validate spin-label integrity post-conjugation using EPR line-shape analysis and control experiments (e.g., denaturation studies to confirm covalent attachment) .

Q. How should researchers design experiments to probe local structural dynamics using this compound-labeled biomolecules?

- Methodological Answer : Pairwise labeling with this compound at strategic sites (e.g., duplex DNA or protein domains) enables distance measurements via pulsed EPR (DEER or PELDOR). Molecular dynamics (MD) simulations can predict optimal labeling positions. Control experiments with unlabeled analogs and rigid reference systems (e.g., doubly labeled helices) calibrate distance distributions. Data interpretation must account for rotameric flexibility of the TEMPO moiety .

Data Analysis and Interpretation

Q. How can researchers address low yields or inconsistent reproducibility in this compound-based syntheses?

- Methodological Answer : Document reaction parameters (e.g., humidity, reagent purity, inert gas flow rates) meticulously. Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, solvent drying). Compare batch-to-batch variability via statistical tools (e.g., ANOVA). If yields remain low, explore alternative coupling reagents (e.g., carbodiimides) or protecting-group strategies .

Q. What statistical approaches are recommended for analyzing EPR data from this compound-labeled systems?

- Methodological Answer : For continuous-wave EPR, simulate spectra using software (e.g., EasySpin) to extract rotational correlation times and linewidths. For DEER data, use Tikhonov regularization to derive distance distributions. Report confidence intervals via bootstrapping. Cross-validate with complementary techniques (e.g., fluorescence quenching) to resolve ambiguities .

Contradiction and Uncertainty Management

Q. How should conflicting results regarding this compound’s stability in aqueous environments be reconciled?

- Methodological Answer : Variability may stem from dissolved oxygen levels, pH, or buffer composition. Conduct controlled stability assays under inert atmospheres (N₂/Ar) and compare degradation kinetics in PBS vs. Tris buffers. Use spin-trapping agents (e.g., DMPO) to detect radical scavenging. Report detailed experimental conditions to enable cross-study comparisons .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.